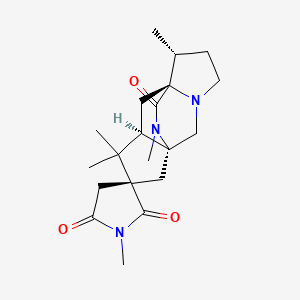
Aspergillimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspergillimide is a secondary metabolite produced by the fungus Aspergillus japonicus. It belongs to a family of fungal metabolites known as asperparalines, which are characterized by their unique structural features, including a bridged diazabicyclo[2.2.2]octanone core and a spiro-succinimide motif . This compound has garnered attention due to its potent biological activities, particularly its paralytic effects on insects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aspergillimide involves a series of complex steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the cyclopentane and spiro-succinimide units that are central to the compound’s structure . The key steps in the synthesis include:
Oxidative Radical Cyclization: This step introduces the alkene unit through direct beta-hydrogen abstraction or coupling with a radical initiator.
Reductive Radical Cyclization: This step helps in forming the spiro-succinimide unit by reducing the intermediate radicals.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of okara (soybean residue) with Aspergillus japonicus JV-23. The compound is then isolated and purified using various chromatographic techniques .
化学反应分析
Types of Reactions: Aspergillimide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, reducing the molecule to its simpler forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidative Reagents: Common oxidative reagents include oxygen, hydrogen peroxide, and various peroxides.
Reductive Reagents: Common reductive reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Common substitution reagents include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions include oxo-derivatives, reduced forms of this compound, and various substituted derivatives .
科学研究应用
Aspergillimide has a wide range of scientific research applications, including:
作用机制
Aspergillimide exerts its effects by selectively blocking insect nicotinic acetylcholine receptors. This action leads to paralysis in insects, making it a potent insecticidal agent . The compound’s unique structure allows it to interact specifically with these receptors, disrupting normal neural transmission and leading to paralysis .
相似化合物的比较
Asperparaline A, B, and C: These compounds share a similar structural framework with aspergillimide, including the bridged diazabicyclo[2.2.2]octanone core and spiro-succinimide motif.
16-Oxothis compound: This compound is an oxo-derivative of this compound and shares similar biological activities.
Uniqueness: this compound is unique due to its specific mode of action on insect nicotinic acetylcholine receptors and its potent paralytic effects. Its structural complexity and the presence of the spiro-succinimide motif also distinguish it from other similar compounds .
属性
分子式 |
C20H29N3O3 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |
InChI |
InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1 |
InChI 键 |
RTNMRJRMTGSUAE-DWPFRNKMSA-N |
手性 SMILES |
C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |
规范 SMILES |
CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















